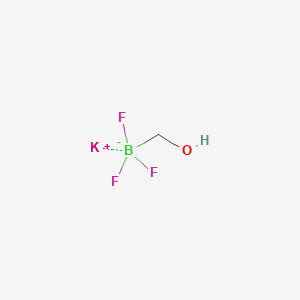

Potassium trifluoro(hydroxymethyl)borate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Potassium trifluoro(hydroxymethyl)borate is a type of organoboron compound . It’s worth noting that there are other similar compounds such as Potassium trifluoro[2-fluoro-4-(hydroxymethyl)phenyl]borate and Potassium Trifluoro(2-fluoro-6-hydroxyphenyl)borate , which are used as organic synthesis and pharmaceutical intermediates .

Synthesis Analysis

Potassium trifluoroborates can be synthesized by hydroboration or C-B coupling reactions . They can also be prepared via in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .Molecular Structure Analysis

The interactions between B(OH)3 boric acid molecules, B(OH)4− metaborate ions, water molecules, and potassium cations in borate solutions have been studied using H/D isotopic substitution neutron diffraction, empirical potential structure refinement (EPSR), and DFT-based quantum calculations .Chemical Reactions Analysis

Organotrifluoroborates, including this compound, have emerged as powerful reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It is soluble in water . The solute ions and molecules have a marked effect on the second coordination shell of the water molecules, causing a greater deviation from a tetrahedral structure than is observed for pure water .Mecanismo De Acción

Safety and Hazards

Potassium trifluoro(hydroxymethyl)borate may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, safety glasses, and dust respirator .

Direcciones Futuras

Organotrifluoroborates have emerged as choice reagents for a number of diverse transformations, providing reactivity patterns that complement those of other available organoboron reagents . Over the last several years, numerous potassium organotrifluoroborates have become commercially available owing to their long shelf-lives . As a result of this and their unique reactivity patterns, a significant amount of progress has been made in the synthesis and utilization of organotrifluoroborate salts in organic transformations .

Propiedades

IUPAC Name |

potassium;trifluoro(hydroxymethyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BF3O.K/c3-2(4,5)1-6;/h6H,1H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKAGJJBFOAUMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CO)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BF3KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(thiophen-2-yl)-7-(o-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2436878.png)

![4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2436880.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2436881.png)

![(4-Chlorophenyl)-[3-chloro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2436884.png)

![1-isobutyl-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2436886.png)

![4-benzoyl-N-[(2-methyl-1-phenylbenzimidazol-5-yl)carbamothioyl]benzamide](/img/structure/B2436887.png)

![8-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2436897.png)